Cas no 84964-24-9 (1-(3-Bromophenyl)piperidine)

1-(3-Bromophenyl)piperidine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Bromophenyl)piperidine
- 1-(3-BROMO-PHENYL)-PIPERIDINE
- (3-bromophenyl)piperidine
- 1-Piperidino-3-bromobenzene
- 3-(N-piperidyl)bromobenzene
- n-(3-bromophenyl)piperidine
- SBB099227
- ST2414982
- Y4222
- 1-(3-Bromophenyl)piperidine (ACI)
-
- MDL: MFCD04108532
- Inchi: 1S/C11H14BrN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2
- InChI Key: PMTXPOLLPCSCBE-UHFFFAOYSA-N
- SMILES: BrC1C=C(N2CCCCC2)C=CC=1
Computed Properties
- Exact Mass: 239.03100
- Monoisotopic Mass: 239.03096 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 3.2
- Molecular Weight: 240.14
- XLogP3: 3.7
Experimental Properties
- PSA: 3.24000
- LogP: 3.50440
1-(3-Bromophenyl)piperidine Security Information
1-(3-Bromophenyl)piperidine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(3-Bromophenyl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B678310-50mg |
1-(3-Bromophenyl)piperidine |
84964-24-9 | 50mg |
$ 65.00 | 2022-06-06 | ||
Enamine | EN300-201313-0.5g |
1-(3-bromophenyl)piperidine |
84964-24-9 | 0.5g |
$36.0 | 2023-09-16 | ||
Enamine | EN300-201313-0.25g |
1-(3-bromophenyl)piperidine |
84964-24-9 | 0.25g |
$34.0 | 2023-09-16 | ||
Enamine | EN300-201313-2.5g |
1-(3-bromophenyl)piperidine |
84964-24-9 | 2.5g |
$69.0 | 2023-09-16 | ||
abcr | AB224624-25g |
1-(3-Bromophenyl)piperidine, 96%; . |
84964-24-9 | 96% | 25g |
€818.90 | 2023-09-13 | |
Apollo Scientific | OR52751-1g |
1-(3-Bromophenyl)piperidine |
84964-24-9 | 96% | 1g |
£44.00 | 2025-02-20 | |
abcr | AB224624-5 g |
1-(3-Bromophenyl)piperidine, 96%; . |
84964-24-9 | 96% | 5g |
€254.50 | 2023-06-22 | |
abcr | AB224624-10 g |
1-(3-Bromophenyl)piperidine, 96%; . |
84964-24-9 | 96% | 10g |
€429.60 | 2023-06-22 | |
eNovation Chemicals LLC | Y1047632-5g |
1-(3-Bromophenyl)piperidine |
84964-24-9 | 97% | 5g |
$115 | 2024-06-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BR722-5g |
1-(3-Bromophenyl)piperidine |
84964-24-9 | 96% | 5g |
1071.0CNY | 2021-08-04 |
1-(3-Bromophenyl)piperidine Production Method
Synthetic Routes 1
Synthetic Routes 2
1.2 80 °C; cooled
Synthetic Routes 3
1.2 1 h, 80 - 90 °C
Synthetic Routes 4
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10, rt
Synthetic Routes 5
Synthetic Routes 6
1.2 80 °C; 80 °C → rt
Synthetic Routes 7
1-(3-Bromophenyl)piperidine Raw materials
1-(3-Bromophenyl)piperidine Preparation Products
1-(3-Bromophenyl)piperidine Related Literature
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
Additional information on 1-(3-Bromophenyl)piperidine
Recent Advances in the Study of 1-(3-Bromophenyl)piperidine (CAS: 84964-24-9) in Chemical Biology and Pharmaceutical Research
1-(3-Bromophenyl)piperidine (CAS: 84964-24-9) is a chemical compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This piperidine derivative, characterized by a bromophenyl substituent, has been explored for its pharmacological properties, particularly in the context of central nervous system (CNS) disorders and as a building block for more complex therapeutic agents. Recent studies have focused on its synthesis, biological activity, and potential as a scaffold for novel drug candidates.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 1-(3-Bromophenyl)piperidine as a precursor in the synthesis of sigma-1 receptor ligands. The research highlighted its utility in creating compounds with high affinity for sigma-1 receptors, which are implicated in neuroprotection, pain modulation, and psychiatric disorders. The study employed a combination of computational docking and in vitro assays to demonstrate the compound's potential in designing new therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another significant development was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where researchers explored the antimicrobial properties of 1-(3-Bromophenyl)piperidine derivatives. The study synthesized a series of analogs and evaluated their efficacy against drug-resistant bacterial strains, including MRSA and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting a promising avenue for developing new antibiotics in the face of rising antimicrobial resistance.
In addition to its pharmacological applications, 1-(3-Bromophenyl)piperidine has also been studied for its chemical properties. A recent investigation published in Organic & Biomolecular Chemistry detailed a novel, high-yield synthesis route for this compound using palladium-catalyzed cross-coupling reactions. This method offers improved efficiency and scalability, which could facilitate its broader use in industrial and academic research settings.
Looking ahead, the versatility of 1-(3-Bromophenyl)piperidine continues to inspire new research directions. Ongoing studies are exploring its potential in cancer therapy, particularly as a component of targeted drug delivery systems. Preliminary findings suggest that its structural features may enhance the bioavailability and specificity of anticancer agents, though further in vivo studies are needed to validate these effects.
In conclusion, 1-(3-Bromophenyl)piperidine (CAS: 84964-24-9) represents a valuable compound in the toolkit of medicinal chemists and pharmacologists. Its diverse applications—from CNS disorders to antimicrobial resistance—highlight its significance in contemporary research. As synthetic methodologies advance and our understanding of its biological interactions deepens, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.
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